![molecular formula C8H8N2OS B121922 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 149367-83-9](/img/structure/B121922.png)
4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione
Overview
Description
4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a methoxy group at the 4-position and a thione group at the 2-position imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione typically involves the cyclization of o-phenylenediamine derivatives with carbon disulfide or thiourea under acidic or basic conditions. One common method includes the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, potentially leading to its use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and interact with biomolecules is well-documented .
Comparison with Similar Compounds
2-Mercaptobenzimidazole: Similar structure but lacks the methoxy group.
4-Methyl-1,3-dihydro-2H-benzimidazole-2-thione: Similar structure but has a
Biological Activity
4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione is a member of the benzimidazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The unique structural features of this compound, particularly the methoxy and thione groups, contribute to its biological activity.
The compound's structure allows it to interact with multiple biological targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, it may interact with DNA, suggesting a role in anticancer activity. The mechanism of action is still being elucidated, but it is believed to involve modulation of enzyme activities and interactions with biomolecules .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 12.5 μg/ml against Salmonella typhi, showcasing their potential as effective antimicrobial agents .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. For example, derivatives containing the methoxy group have been noted for their effectiveness against Candida albicans, with MIC values indicating notable potency compared to standard antifungal agents like griseofulvin .
Anti-inflammatory and Anticancer Properties
The anti-inflammatory potential of benzimidazole derivatives has also been explored. Compounds similar to this compound have demonstrated the ability to inhibit inflammatory pathways by blocking specific enzymes involved in inflammation . Furthermore, preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its interactions with DNA and various cellular pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the methoxy group at the 4-position enhances solubility and biological efficacy. Comparative studies with other benzimidazole derivatives indicate that modifications at different positions can significantly alter their pharmacological profiles .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial properties using the broth microdilution method. The results indicated that compounds with a methoxy substitution exhibited superior antibacterial activity compared to those without such modifications.
- Anticancer Activity : In vitro studies have shown that certain derivatives of benzimidazole can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. These findings support further investigation into the anticancer potential of this compound.
Data Summary
Properties
IUPAC Name |
4-methoxy-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)10-8(12)9-5/h2-4H,1H3,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQQBWBLUZQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599959 | |
Record name | 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149367-83-9 | |
Record name | 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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